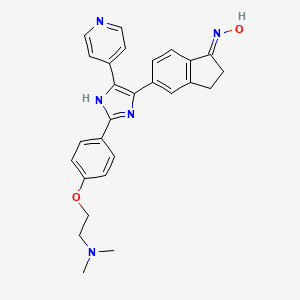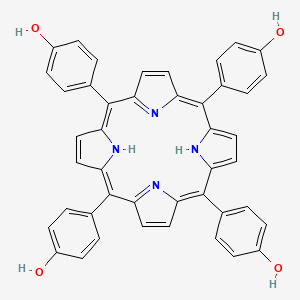
ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is an organic compound with a complex structure that includes an amino group, a chloroacetyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反应分析
Types of Reactions
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Hydroxy derivatives with enhanced reactivity.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate can be compared with similar compounds such as:
Ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate: This compound has an additional ethoxyphenyl group, which may alter its reactivity and biological activity.
Ethyl (2E)-2-(chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and potential for diverse applications.
属性
CAS 编号 |
65713-76-0 |
|---|---|
分子式 |
C8H12ClNO3 |
分子量 |
205.64 g/mol |
IUPAC 名称 |
ethyl 4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h10-11H,3-4H2,1-2H3 |
InChI 键 |
XEMSYXJMPIRINH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(CCl)O)C(=N)C |
手性 SMILES |
CCOC(=O)/C(=C(\CCl)/O)/C(=N)C |
规范 SMILES |
CCOC(=O)C(=C(CCl)O)C(=N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)

![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)
![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)
![ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate](/img/structure/B1417424.png)

![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)







